molecular formula C13H15NO3 B1614738 (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid CAS No. 34024-46-9

(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid

Cat. No. B1614738
CAS RN: 34024-46-9
M. Wt: 233.26 g/mol
InChI Key: UTQVPTYRFOINMB-UHFFFAOYSA-N
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Description

(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid, also known as 5-EMIA, is a synthetic organic compound with a broad range of applications in the fields of biochemistry, pharmacology, and medicine. 5-EMIA is a derivative of indole-3-acetic acid (IAA), which is a naturally-occurring plant hormone that regulates plant growth and development. 5-EMIA has been widely used in laboratory experiments to study the biochemical and physiological effects of IAA and its derivatives.

Scientific Research Applications

Structural Studies

The crystal structure of a closely related compound, 5-methoxyindole-3-acetic acid, was solved, showing its molecular arrangement and interactions. This study provides a foundation for understanding the physical and chemical properties of similar indole derivatives, including (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid. The molecules form dimers through hydrogen bonding, which are further organized into double-layered sheet structures. This structural information is crucial for designing new drugs and understanding their interactions at the molecular level (Sakaki et al., 1975).

Synthesis and Derivative Studies

Research on the synthesis of novel indole-benzimidazole derivatives utilized 2-methylindole-3-acetic acid and its 5-methoxy derivative. These efforts highlight the chemical versatility of indole acetic acids in synthesizing complex molecules with potential pharmacological applications. The ability to generate such derivatives underscores the importance of indole-based compounds in medicinal chemistry (Wang et al., 2016).

Interaction with Metal Ions

Research on anti-inflammatory drugs interacting with Zn(II), Cd(II), and Pt(II) metal ions included indole derivatives like indomethacin, showcasing how such compounds can form complexes with metals. This has implications for drug design, especially in developing metal-based therapeutics and understanding the molecular basis of drug-metal interactions (Dendrinou-Samara et al., 1998).

properties

IUPAC Name

2-(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-17-9-4-5-12-11(6-9)10(7-13(15)16)8(2)14-12/h4-6,14H,3,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQVPTYRFOINMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281753
Record name (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid

CAS RN

34024-46-9
Record name 34024-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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